![molecular formula C11H14ClN5O B1372310 1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1170384-79-8](/img/structure/B1372310.png)
1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride, also known as “1-AEPC”, is an organic compound that has been used in various scientific research applications. It is a synthetic compound that has been developed to study the effects of certain biochemical and physiological processes. This compound has several advantages and limitations for lab experiments and has been used in a variety of research projects.
Applications De Recherche Scientifique
Cytotoxic Activity in Glioma Cell Cultures
1,2,3-triazole derivatives, including structures related to the subject compound, have been synthesized and their cytotoxic actions on glioma cell cultures have been studied. This research suggests potential applications in cancer therapy, particularly targeting glioma cells (Khazhieva et al., 2015).
Antimicrobial Properties
Novel 1H-1,2,3-triazole-4-carboxamides have shown promising antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings highlight the potential of triazole derivatives in the development of new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer Screening
1,2,3-triazole derivatives have been synthesized and tested for their anticancer activity in NCI60 cell lines, revealing significant activity against various cancer types, including leukemia, melanoma, and breast cancer. This underscores the potential of triazole derivatives in anticancer drug development (Pokhodylo et al., 2013).
Synthesis and Structural Analysis
Studies have been conducted on the synthesis and structural analysis of related 1,2,3-triazole derivatives. Understanding the crystal structure and synthesis pathways of these compounds is crucial for exploring their potential in various scientific applications (L'abbé et al., 2010).
Synthesis for Antitumor Activity
Research has shown that the synthesis of specific triazole derivatives yields compounds with antitumor activity. This is significant in the context of developing new therapeutic agents for cancer treatment (Ji et al., 2018).
Combinatorial Chemistry
Triazole derivatives have been synthesized using one-pot multicomponent reactions, an efficient method for creating combinatorial libraries. This approach is beneficial for rapid generation and screening of compounds for various biological activities (Pokhodylo et al., 2009).
Propriétés
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O.ClH/c1-7(12)8-2-4-9(5-3-8)16-6-10(11(13)17)14-15-16;/h2-7H,12H2,1H3,(H2,13,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOULNKFPQRJAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
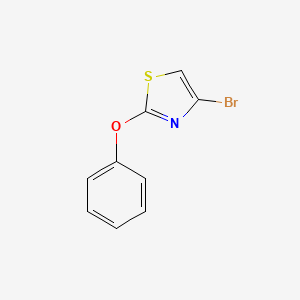
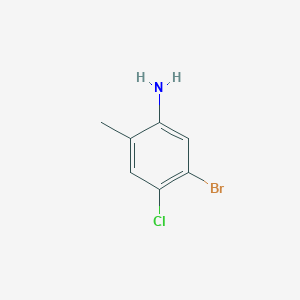
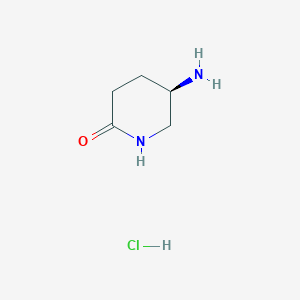
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
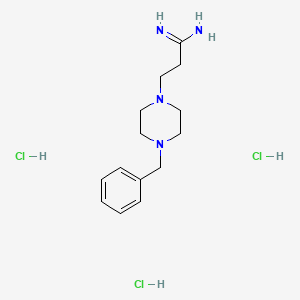
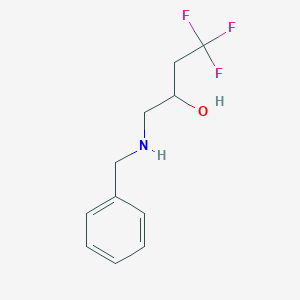
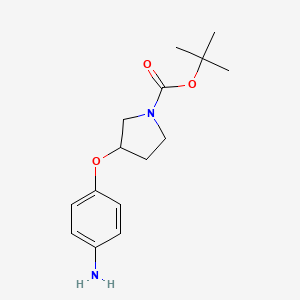
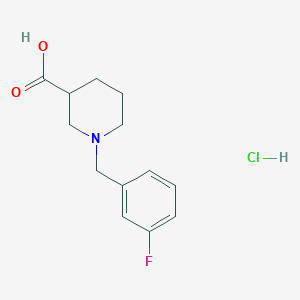
![3-[(3-Fluorophenoxy)methyl]aniline hydrochloride](/img/structure/B1372245.png)
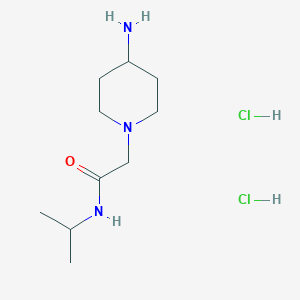
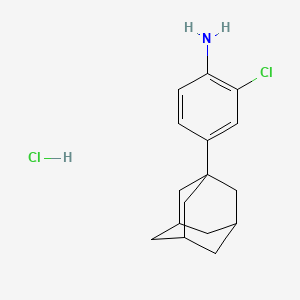
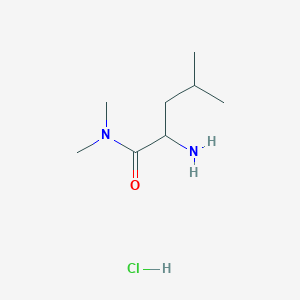
![N-cyclopropyl-4-{[(2-furylmethyl)amino]methyl}benzamide hydrochloride](/img/structure/B1372249.png)
amine hydrochloride](/img/structure/B1372250.png)
